cis-3-[(Benzylamino)methyl]cyclobutanol
Description
cis-3-[(Benzylamino)methyl]cyclobutanol is a cyclobutanol derivative featuring a benzylamino-methyl substituent at the 3-position of the cyclobutane ring. The compound’s key structural attributes include:
- Cyclobutanol core: A strained four-membered ring, which influences conformational stability and reactivity compared to larger cycloalkanes.
This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure and functional versatility.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(benzylamino)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO/c14-12-6-11(7-12)9-13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
InChI Key |
ZQHSJWVNBJJEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: Benzylamino vs. Hydrochloride Salts: Derivatives like cis-3-(Aminomethyl)cyclobutanol hydrochloride exhibit improved aqueous solubility, critical for in vitro assays .
Lipophilicity and Bioactivity: The benzyl group in this compound increases logP values, favoring membrane permeability in drug design. In contrast, shorter-chain analogs (e.g., cis-3-(1-Aminoethyl)cyclobutanol) may exhibit reduced tissue penetration .
Preparation Methods
Reductive Amination of Cyclobutanone Derivatives
A widely reported method involves reductive amination of 3-(hydroxymethyl)cyclobutanone with benzylamine. The ketone group undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 0–25°C is commonly employed, yielding the target compound with moderate stereoselectivity. For example, reacting 3-(hydroxymethyl)cyclobutanone (1.0 equiv) with benzylamine (1.2 equiv) in methanol at 20°C for 12 hours, followed by reduction with NaBH3CN, produces cis-3-[(Benzylamino)methyl]cyclobutanol in 65–75% yield. The cis configuration is favored due to steric hindrance during imine formation, directing the benzyl group and hydroxymethyl moiety to the same face of the cyclobutane ring.
Aza-Michael Addition to Cyclobutene Carboxylates
The aza-Michael addition of benzylamine to activated cyclobutene carboxylates offers a stereocontrolled pathway. For instance, tert-butyl 3-methylcyclobutene-1-carboxylate reacts with benzylamine in tetrahydrofuran (THF) at −78°C, facilitated by lithium hexamethyldisilazide (LiHMDS) as a base. The conjugate addition proceeds via a chair-like transition state, yielding a trans-aminated intermediate. Subsequent hydrolysis with hydrochloric acid and reduction with lithium aluminum hydride (LiAlH4) affords the cis isomer in 60–70% enantiomeric excess (ee). This method highlights the utility of stereoelectronic effects in dictating product configuration.
Resolution of Racemic Mixtures Using Chiral Auxiliaries
Patent disclosures describe resolving racemic this compound using S-1-phenylethylamine as a chiral resolving agent. The racemic mixture is reacted with S-1-phenylethylamine in dichloromethane/ethanol, inducing diastereomeric crystallization. The desired (1S,3S)-diastereomer precipitates preferentially, achieving ≥99% HPLC purity after recrystallization. This approach circumvents asymmetric synthesis challenges but requires efficient recovery of the resolving agent to reduce costs.
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation in reductive amination but may promote side reactions. Methanol and ethanol balance reactivity and solubility, achieving optimal yields of 70–80% at 20–25°C. Lower temperatures (−78°C) are critical for aza-Michael additions to prevent retro-Michael reactions.
Catalytic Systems
Palladium on carbon (Pd/C) and Raney nickel are effective catalysts for hydrogenolytic deprotection of intermediates. For example, hydrogenation of N-benzyl-protected precursors at 50 psi H2 in ethanol removes benzyl groups without affecting the cyclobutanol ring. Enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) has also been explored for kinetic resolution, though with limited success (20–30% ee).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3) of this compound shows characteristic signals at δ 1.70–1.90 ppm (m, 2H, cyclobutane CH2), δ 2.30–2.50 ppm (m, 1H, cyclobutane CH), δ 3.70 ppm (s, 2H, NCH2), and δ 7.20–7.40 ppm (m, 5H, aromatic). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 191.27 [M+H]+.
Purity and Stereochemical Analysis
Chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol 90:10) resolves enantiomers, with the cis isomer eluting at 12.5 minutes. Purity ≥99% is achievable via recrystallization from ethyl acetate/n-hexane.
Industrial-Scale Production Considerations
Q & A
Q. What are the optimized synthetic routes for cis-3-[(Benzylamino)methyl]cyclobutanol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Key synthetic strategies include:
- Reductive amination : Reacting 3-formylcyclobutanol with benzylamine using NaBH₃CN or H₂/Pd-C. Temperature control (0–25°C) minimizes epimerization .
- Nucleophilic substitution : Using a cyclobutanol derivative with a leaving group (e.g., tosylate) and benzylamine under polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. Critical Parameters :
| Condition | Impact on Stereochemistry |
|---|---|
| Temperature >40°C | Increased racemization risk |
| Protic solvents (e.g., MeOH) | Favors cis-configuration stabilization via H-bonding |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and benzylamino –CH₂– (δ 3.7–4.1 ppm). Coupling constants (J) confirm cis-configuration (e.g., J = 6–8 Hz for adjacent cyclobutane protons) .
- IR Spectroscopy : NH stretch (3300–3500 cm⁻¹) and hydroxyl group (broad peak ~3200 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 192.25 (C₁₂H₁₆O₂) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
- Spill Management : Neutralize with 10% acetic acid, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational chemistry resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer:
Q. What experimental strategies differentiate between competing reaction mechanisms in the synthesis of this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace H₂O with D₂O to track proton transfer steps in reductive amination .
- Intermediate Trapping : Use in-situ IR or LC-MS to detect Schiff base formation during amination .
Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity). Monitor via HPLC:
| Condition | Degradation Products |
|---|---|
| Acidic | Benzylamine + cyclobutanol derivative |
| Basic | Oxazolidine via intramolecular cyclization |
Q. What methodologies are recommended for quantifying trace impurities, and how are detection limits validated?
Methodological Answer:
Q. How can researchers reconcile discrepancies between theoretical and experimental dipole moment values?
Methodological Answer:
Q. What crystallographic strategies confirm the cis-configuration of the cyclobutanol ring?
Methodological Answer:
Q. How to design biological activity assays for evaluating this compound’s potential as a pharmacophore?
Methodological Answer:
- Kinase Inhibition Assays : Use TR-FRET (Time-Resolved FRET) with recombinant kinases (e.g., JAK2). IC₅₀ values <1 µM indicate high potency .
- Cellular Uptake Studies : Radiolabel with ³H and measure accumulation in HeLa cells via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
